molecular formula C13H16Cl2N2O4 B14725133 (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate CAS No. 13723-40-5

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate

Katalognummer: B14725133
CAS-Nummer: 13723-40-5
Molekulargewicht: 335.18 g/mol
InChI-Schlüssel: XYXLCCMWUNABBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group attached to a carbamate moiety, which is further substituted with two chloropropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate typically involves the reaction of 4-nitrophenol with N,N-bis(2-chloropropyl)carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropyl groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Wissenschaftliche Forschungsanwendungen

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloropropyl groups can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-nitrophenyl) N,N-bis(2-chloroethyl)carbamate
  • (4-nitrophenyl) N,N-bis(2-chlorobutyl)carbamate
  • (4-nitrophenyl) N,N-bis(2-chloropropyl)urea

Uniqueness

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties

Eigenschaften

CAS-Nummer

13723-40-5

Molekularformel

C13H16Cl2N2O4

Molekulargewicht

335.18 g/mol

IUPAC-Name

(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate

InChI

InChI=1S/C13H16Cl2N2O4/c1-9(14)7-16(8-10(2)15)13(18)21-12-5-3-11(4-6-12)17(19)20/h3-6,9-10H,7-8H2,1-2H3

InChI-Schlüssel

XYXLCCMWUNABBI-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(CC(C)Cl)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.